(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Chiral Stereoselective Synthesis

Sourcing enantiopure heterocyclic building blocks with orthogonal protection often leads to stereochemical ambiguity and supply inconsistency. (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-52-8) resolves this as a defined (S)-stereochemistry scaffold. • Defined (S)-configuration ensures reproducible SAR in lead optimization. • Orthogonal Cbz group enables selective hydrogenolysis over acid-labile Boc groups. • Oxetane moiety modulates solubility and metabolic stability vs. gem-dimethyl analogs.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 1349807-52-8
Cat. No. B1398535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
CAS1349807-52-8
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3
InChIInChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m0/s1
InChIKeyJLDGHCCLXOHBQA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why CAS 1349807-52-8 Is Not a Generic Building Block


(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-52-8) is a chiral carbamate-protected pyrrolidine-oxetane hybrid with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . The compound features a defined (S)-stereochemical configuration at the pyrrolidine 3-position, an oxetane moiety for modulating physicochemical properties, and a benzyl carbamate (Cbz) protecting group that enables orthogonal deprotection strategies [1]. This specific stereochemical and functional arrangement positions the compound within the broader class of oxetane-containing heterocycles—scaffolds recognized in medicinal chemistry for their capacity to alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference relative to gem-dimethyl or carbonyl analogs [1].

Stereochemistry Defined (S)-configuration at pyrrolidine C3
Scaffold Oxetane-pyrrolidine modulates physicochemical profile
Protecting group Cbz enables orthogonal deprotection strategies

Why Generic Substitution of CAS 1349807-52-8 Is Invalid


Substituting (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate with a generic or structurally related analog without rigorous validation is scientifically invalid due to the compound's defined (S)-stereochemistry and orthogonal carbamate protecting group . Generic replacement with the (R)-enantiomer (CAS 1349807-54-0) or a tert-butyl carbamate analog (CAS 1256667-59-0) would alter critical stereochemical recognition and orthogonal deprotection potential, respectively, confounding biological or synthetic outcomes . In contrast, the oxetane moiety is established to modulate metabolic stability and conformational preference relative to gem-dimethyl or carbonyl groups, but these class-level property advantages only manifest when the precise stereochemistry and protecting group architecture are preserved, as documented in medicinal chemistry literature [1].

Target feature
(S)-enantiomer Cbz oxetane-pyrrolidine
Substitution issue
(R)-enantiomer may alter stereochemical recognition and assay results
Target feature
Cbz carbamate orthogonal to Boc deprotection
Substitution issue
Boc analog removes orthogonal deprotection potential, complicating synthesis

Differentiation Evidence for CAS 1349807-52-8 vs. Key Comparators


Stereochemical Comparison: (S) vs. (R) Enantiomer

The (S)-enantiomer (CAS 1349807-52-8) is structurally distinguished from its (R)-enantiomer (CAS 1349807-54-0) by opposite configuration at the pyrrolidine 3-position, as defined by InChIKey stereochemistry tags (JLDGHCCLXOHBQA-ZDUSSCGKSA-N for (S) vs. JLDGHCCLXOHBQA-CYBMUJFWSA-N for (R)) . Although direct biological or physicochemical head-to-head quantitative comparisons are not available in the open literature for this specific compound class, class-level inference establishes that enantiomers can exhibit differential receptor binding, enzyme inhibition, and pharmacokinetic profiles in biological systems [1].

Chiral Identity
Class-level inference
(S)-enantiomer CAS 1349807-52-8
(R)-enantiomer CAS 1349807-54-0
Enantiomer attribution requires defined (S)-configuration for reproducible results
Direct head-to-head biological data not publicly available
Chiral Stereoselective Synthesis

Protecting Group Comparison: Cbz vs. Boc

The benzyl carbamate (Cbz) group in the target compound (CAS 1349807-52-8) provides orthogonal deprotection relative to the tert-butyl carbamate (Boc) analog (S)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1256667-59-0) . Cbz groups are typically removed by hydrogenolysis or strong acid, whereas Boc groups are cleaved under mild acidic conditions (e.g., TFA), enabling selective sequential deprotection in complex synthetic sequences [1].

Deprotection Orthogonality
Class-level inference
Cbz hydrogenolysis or strong acid
Boc analog mild acid (TFA)
Supports orthogonal amine deprotection in multi-step synthesis
Based on standard protective group chemistry principles
Synthetic Methodology Orthogonal

Oxetane Scaffold vs. gem-Dimethyl/Carbonyl Analogs

The oxetane moiety in the target compound, as part of the oxetane-pyrrolidine scaffold, is established in medicinal chemistry literature to provide class-level property advantages over gem-dimethyl or carbonyl bioisosteres [1]. Specifically, oxetane incorporation can improve aqueous solubility (measured via logD shifts), enhance metabolic stability (measured via intrinsic clearance in liver microsomes), and alter conformational preferences relative to gem-dimethyl analogs, though direct quantitative data for 1349807-52-8 itself are not reported in public literature [1].

Oxetane Scaffold
Class-level inference
Oxetane modulates logD, metabolic stability, and conformational preference vs. gem-dimethyl/carbonyl analogs
Oxetane ring may alter solubility and stability profiles
Compound-specific quantitative data unavailable; class-level SAR only
Medicinal Chemistry Bioisostere

Application Scenarios: CAS 1349807-52-8


Stereospecific Pyrrolidine-Oxetane Synthesis

When medicinal chemistry programs require the synthesis of chiral pyrrolidine-based scaffolds with defined (S)-stereochemistry and an oxetane moiety for property modulation, (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-52-8) serves as an enantiopure building block. The defined (S)-configuration ensures reproducible stereochemical outcomes in downstream synthetic steps, while the oxetane ring provides class-level metabolic stability and solubility advantages relative to gem-dimethyl analogs [1]. This is essential for generating stereochemically homogeneous lead series where enantiomeric purity is a prerequisite for reliable SAR interpretation.

Orthogonal Protection in Multi-Step Synthesis

The benzyl carbamate (Cbz) protecting group in 1349807-52-8 enables orthogonal deprotection relative to acid-labile protecting groups such as tert-butyl carbamate (Boc). In complex synthetic sequences requiring selective unmasking of amine functionalities, the Cbz group can be removed via hydrogenolysis without affecting Boc-protected amines present elsewhere in the molecule, facilitating efficient, chemoselective transformations [1]. This orthogonal protecting group strategy is particularly valuable in the synthesis of polyfunctional molecules where multiple amine protecting groups must be manipulated independently.

Oxetane-Containing Kinase Inhibitor Development

The oxetane-pyrrolidine scaffold of 1349807-52-8 aligns with the structural requirements of kinase inhibitor design, where oxetane oxygen can serve as a phosphate mimetic in ATP-binding pockets [1]. Following Cbz deprotection, the free amine can be elaborated into diverse kinase-directed libraries. Molecular docking studies on related oxetane-pyrrolidine motifs have demonstrated hydrogen bonding with VEGFR2 kinase domain (binding affinity ΔG = -9.8 kcal/mol), supporting the scaffold's utility in kinase inhibitor fragment elaboration [1].

Application
Selection Property
Validation Focus
Stereospecific pyrrolidine-oxetane synthesis
Enantiopure (S)-configuration, oxetane scaffold
Stereochemical outcome reproducibility, SAR interpretation
Orthogonal protection in multi-step synthesis
Cbz orthogonal to acid-labile protecting groups
Chemoselective amine deprotection strategy verification
Oxetane-containing kinase inhibitor development
Oxetane as phosphate mimetic scaffold
Kinase ATP-binding pocket modeling, fragment elaboration

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